molecular formula C9H12FNO B13329967 2-(1-Amino-2-fluoroethyl)-5-methylphenol

2-(1-Amino-2-fluoroethyl)-5-methylphenol

Cat. No.: B13329967
M. Wt: 169.20 g/mol
InChI Key: CVUATIJAMUIYGO-UHFFFAOYSA-N
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Description

2-(1-Amino-2-fluoroethyl)-5-methylphenol: is a chemical compound with the following properties:

    CAS Number: 1824620-94-1

    Molecular Formula: CHFNO

    Molecular Weight: 183.22 g/mol

Preparation Methods

Industrial Production: Industrial-scale production methods for this compound are proprietary and may not be publicly disclosed.

Chemical Reactions Analysis

Reactivity:

    Substitution: The amino group can participate in nucleophilic substitution reactions.

    Reduction: Reduction of the fluorine atom could yield different derivatives.

Common Reagents and Major Products:

    Amination: Amination of 3,5-dimethylphenol with an appropriate amine source (e.g., ammonia or an amine derivative) would yield the amino-substituted compound.

    Fluorination: Introduction of fluorine could involve reagents like hydrogen fluoride (HF) or fluorinating agents.

Scientific Research Applications

This compound finds applications in various fields:

    Chemistry: Used as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities.

    Medicine: May have pharmaceutical applications.

    Industry: Possibly used in the synthesis of specialty chemicals.

Mechanism of Action

The exact mechanism of action remains elusive due to limited available data. further research could elucidate its molecular targets and pathways.

Comparison with Similar Compounds

While detailed comparisons are scarce, exploring related compounds (such as other amino-substituted phenols) could highlight its uniqueness.

Properties

Molecular Formula

C9H12FNO

Molecular Weight

169.20 g/mol

IUPAC Name

2-(1-amino-2-fluoroethyl)-5-methylphenol

InChI

InChI=1S/C9H12FNO/c1-6-2-3-7(8(11)5-10)9(12)4-6/h2-4,8,12H,5,11H2,1H3

InChI Key

CVUATIJAMUIYGO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(CF)N)O

Origin of Product

United States

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